molecular formula C25H18N2 B13665449 2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine

2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine

Cat. No.: B13665449
M. Wt: 346.4 g/mol
InChI Key: YNWMWCMQPGTAAV-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with a propiophenone derivative in the presence of a condensation catalyst to form an imine intermediate. This intermediate is then subjected to a ring-closing reaction using a copper catalyst and an oxidizing agent under heating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both biphenyl and phenyl groups enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C25H18N2

Molecular Weight

346.4 g/mol

IUPAC Name

3-phenyl-2-(3-phenylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C25H18N2/c1-3-10-19(11-4-1)21-14-9-15-22(18-21)24-25(20-12-5-2-6-13-20)27-17-8-7-16-23(27)26-24/h1-18H

InChI Key

YNWMWCMQPGTAAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)C5=CC=CC=C5

Origin of Product

United States

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